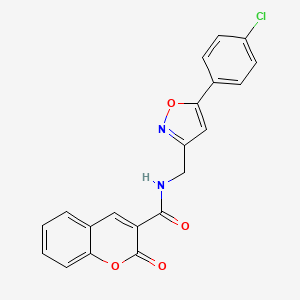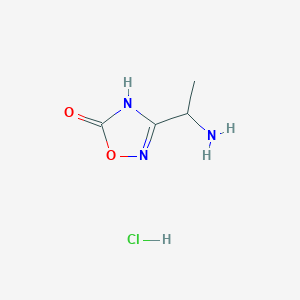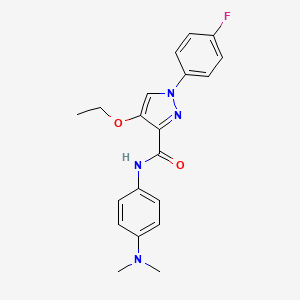![molecular formula C21H18N4O B2743986 2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide CAS No. 1105215-58-4](/img/structure/B2743986.png)
2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a benzimidazole ring, and an acetamide group. These components are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and benzimidazole rings, which are aromatic and contribute to the stability of the molecule. The acetamide group would provide a site for potential hydrogen bonding .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the presence of other reactants. The pyridine and benzimidazole rings might undergo electrophilic substitution reactions, while the acetamide group could participate in condensation or hydrolysis reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make the compound relatively stable and resistant to oxidation. The acetamide group could form hydrogen bonds, potentially increasing the compound’s solubility in polar solvents .
科学的研究の応用
Imaging and Diagnostic Applications
Radioactive Probes for Peripheral Benzodiazepine Receptors : A study explored the synthesis of substituted imidazo[1,2-α]pyridines as high affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR), crucial for studying PBR in vivo using Single Photon Emission Computed Tomography (SPECT). These ligands, after being radioactively labeled, could potentially enhance the understanding of PBR's role in various diseases (Katsifis et al., 2000).
Synthesis and Chemical Properties
Insecticidal Properties : Research into heterocycles incorporating a thiadiazole moiety, derived from a similar precursor, has shown potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. This work underscores the compound's role in developing new pesticides and its agricultural applications (Fadda et al., 2017).
Corrosion Inhibition : Studies on derivatives with long alkyl side chains have demonstrated their efficiency as corrosion inhibitors, highlighting the compound's relevance in materials science, particularly in protecting metals from corrosion in acidic environments (Yıldırım & Cetin, 2008).
Fluorescent Probes for Mercury Ion : The development of fluorescent probes for mercury ion detection in environmental and biological samples has been reported. This application is significant for environmental monitoring and public health, emphasizing the compound's utility in environmental science (Shao et al., 2011).
Material Science and Catalysis
Catalysis for Organic Syntheses : Palladium complexes with N-heterocyclic carbene ligands, synthesized from related compounds, have shown selective bindings and promising anticancer activities. This finding illustrates the compound's potential in catalysis and pharmaceutical research, particularly in the synthesis of novel cancer therapeutics (Lee et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-methylphenyl)-2-(2-pyridin-4-ylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-6-2-3-7-17(15)23-20(26)14-25-19-9-5-4-8-18(19)24-21(25)16-10-12-22-13-11-16/h2-13H,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBPPLIRFGUQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2743903.png)


![ethyl 2-phenyl-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate](/img/structure/B2743906.png)
![N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2743908.png)


![2,6-difluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide](/img/structure/B2743913.png)
![3-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2743915.png)
![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2743917.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/no-structure.png)
![2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2743922.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2743924.png)
